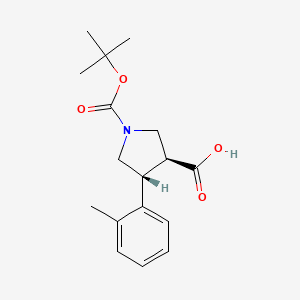
Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an o-tolyl group. The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acids under controlled conditions, often utilizing coupling agents to facilitate the formation of the desired product.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and neuroprotective agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were tested against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The results indicated that certain compounds showed IC50 values indicating potent anti-proliferative effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | MCF-7 | 62.4 ± 0.128 |
| 21 | HCT-116 | 38.5 ± 0.17 |
| 22 | A549 | 91.6 ± 0.112 |
These results suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells, particularly through mechanisms involving the modulation of apoptotic pathways and inhibition of key enzymes associated with cancer progression .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Docking studies have indicated that this compound can bind effectively to bacterial enzymes such as Dihydropteroate synthase and Gyrase B, which are critical for bacterial survival and proliferation. The lower binding energies observed in these interactions suggest a potential for developing new antibiotics based on this scaffold .
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence regarding the neuroprotective effects of pyrrolidine derivatives. Studies have indicated that such compounds can improve neuronal viability and reduce oxidative stress in models of neurodegeneration .
Case Studies
- Anticancer Efficacy : A study investigated the effects of various pyrrolidine derivatives on MCF-7 cells, demonstrating that compounds structurally related to this compound induced significant apoptosis through caspase activation pathways .
- Neuroprotection : In a rat model of status epilepticus, similar pyrrolidine compounds were shown to enhance memory retention and reduce neuronal damage compared to standard antiseizure medications . This suggests a dual role in both seizure control and neuroprotection.
属性
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-7-5-6-8-12(11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFKCUIVZCVND-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














